Aprofene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical & Pharmacological Data for Aprofene

The table below consolidates the core identifiable data for Aprofene from the search results.

| Aspect | Details |

|---|---|

| HMDB ID | HMDB0248535 [1] |

| Status in Human Blood | Detected but Not Quantified (part of the human exposome) [1] [2] |

| Common Name | This compound (also known as Aprophen, Aprofen) [1] [3] |

| Chemical Formula | C21H27NO2 [1] |

| Average Molecular Weight | 325.452 g/mol [1] |

| CAS Registry Number | 3563-01-7 [3] |

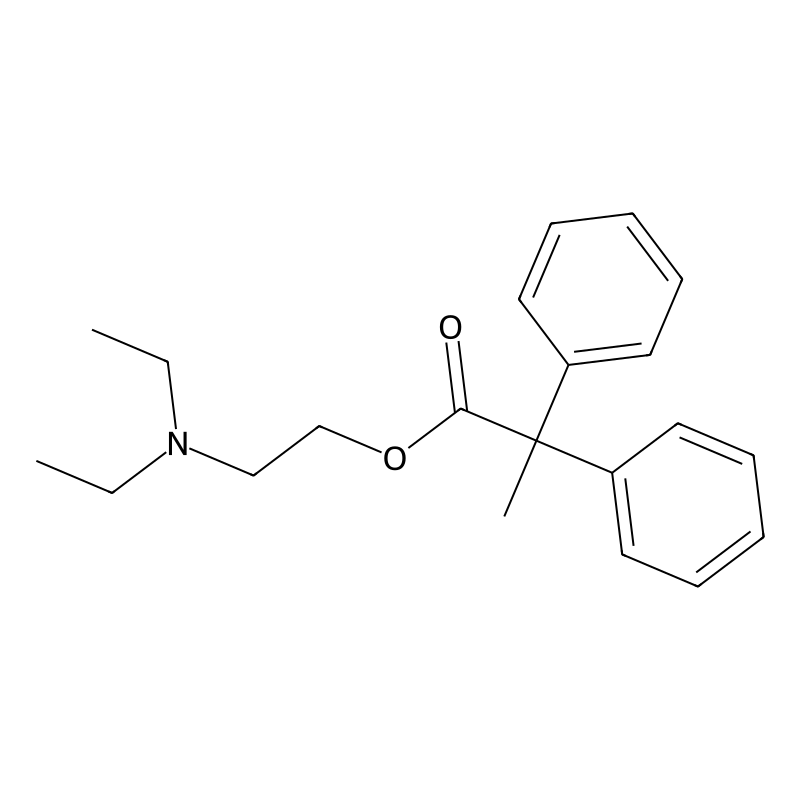

| IUPAC Name | 2-(diethylamino)ethyl 2,2-diphenylpropanoate [1] |

| SMILES | CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C1=CC=CC=C1 [1] |

| InChI Key | DIDYGLSKVUKRRP-UHFFFAOYSA-N [1] |

| Class | Diphenylmethanes [1] |

| Reported Bioactivity | Antagonist of muscarinic and nicotinic acetylcholine receptors [3] |

| Potential Therapeutic Uses | Peptic ulcers, endarteritis, cholecystitis, spastic colitis [3] |

Suggested Experimental Pathways for Profiling

Since detailed protocols for studying this compound were not found, the following workflows are proposed based on general metabolomic and pharmacological research practices. You can adapt these frameworks to investigate this compound's properties.

Workflow 1: Metabolomic Identification & Detection

This diagram outlines a potential pathway for identifying and detecting this compound in biospecimens like blood, based on its documented status as part of the human exposome [1] [2].

This workflow suggests using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive detection, with subsequent data matching against major metabolomic databases for confirmation [1] [5] [4].

Workflow 2: Mechanism of Action & Signaling Investigation

Given this compound's reported activity as a cholinergic antagonist [3], this diagram proposes a pathway for elucidating its cellular mechanism of action.

This investigative pathway involves cell-based assays to confirm this compound's interaction with muscarinic/nicotinic receptors and downstream consequences. Techniques can include Western blotting to analyze signaling proteins like those in the MAPK pathway [7], RNA-Seq for transcriptomic profiling [7], and ELISA to measure cytokine production [8].

Guidance for Further Research

The information available is a starting point. For a comprehensive whitepaper, you will need to delve deeper:

- Consult Specialized Databases: Use the HMDB [4], Metabolomics Workbench [5], and DrugBank (mentioned within HMDB) for more detailed structural and pathway information.

- Access Full-Text Literature: The most critical mechanistic insights and experimental details are typically found in primary research articles. I recommend searching scientific literature databases using terms like "Aprophen mechanism of action," "cholinergic antagonist," and the provided CAS number 3563-01-7 [3].

References

- 1. Showing metabocard for this compound (HMDB0248535) [hmdb.ca]

- 2. Concentration Details [serummetabolome.ca]

- 3. | TargetMol this compound [targetmol.com]

- 4. Human Metabolome Database (HMDB) [hmdb.ca]

- 5. Metabolomics Workbench : Databases : Overview [metabolomicsworkbench.org]

- 6. MetaboLights - Metabolomics experiments and derived ... [ebi.ac.uk]

- 7. Discovery of novel aporphine alkaloid derivative as potent ... [pmc.ncbi.nlm.nih.gov]

- 8. Immunomodulatory Effects of (R)-Sulforaphane on LPS ... [pmc.ncbi.nlm.nih.gov]

The Exposome: A Primer for Researchers

The exposome is defined as the integrated compilation of all environmental, chemical, biological, and psychosocial influences that impact an individual's biology throughout their life course [1]. It is a critical complement to genomic data for understanding disease etiology.

Research indicates that environmental determinants can contribute to 70–90% of the attributable risk in chronic diseases like cardiovascular disease and certain cancers, rivaling or exceeding the proportion explained by inherited genetics [2]. A recent analysis of nearly 500,000 UK Biobank participants found that environmental factors accounted for 17% of the variation in risk for premature mortality, compared to less than 2% from genetic predisposition alone [2]. This underscores the importance of exposomics for precision prevention and public health.

Methodological Frameworks for Exposure Assessment

Studying a compound's role in the exposome requires a systems-level approach that integrates external exposure with internal biological response. The workflow moves from exposure characterization to mechanistic understanding.

The diagram below outlines the core conceptual framework for an exposome study, which can be adapted for researching specific compounds like Aprofene.

Exposome study framework integrating external and internal factors with multi-omics data.

Technical Approaches & Analytical Methods

The following tables summarize the key technological and analytical methods used in modern exposomics research, which form the basis for constructing a compound-specific investigation.

Table 1: Core Technologies for Exposome Measurement

| Technology | Application in Exposomics | Key Advantage |

|---|---|---|

| High-Resolution Mass Spectrometry [1] [2] | Measurement of hundreds of chemicals in biological samples (blood, tissue, tumor). | Unbiased, broad-spectrum chemical analysis. |

| Wearable Sensors & PEM* [2] | Individual-level, real-time monitoring of external exposures (e.g., air pollutants, noise). | Provides high-resolution spatial and temporal exposure data. |

| Geo-referencing & Satellite Imaging [1] [2] | Contextual data on the external environment (e.g., land use, proximity to pollution sources). | Allows for large-scale, population-level exposure assessment. |

| Multi-omics Platforms (Proteomics, Metabolomics, Transcriptomics) [2] | Profiling molecular changes in biological samples to capture internal biological response. | Identifies biomarkers of effect and elucidates mechanistic pathways. |

| Artificial Intelligence & Machine Learning [1] | Integration and analysis of complex, high-dimensional datasets from various sources. | Discovers complex, non-linear patterns and exposure-disease relationships. |

PEM: Personal Exposure Monitoring [2]

Table 2: Core Analytical and Study Designs

| Method | Description | Purpose |

|---|---|---|

| Exposome-Wide Association Study (EWAS) [2] | An agnostic, hypothesis-generating approach that statistically tests for associations between a wide array of exposures and health outcomes. | To identify novel and unsuspected environmental risk factors for disease. |

| Physiology-Based Biokinetic (PBBK) Modeling [2] | Computational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds within the body. | To understand inter-individual variability in internal dose from the same external exposure. |

| Gene-Environment (GxE) Interaction Analysis [2] | Statistical methods to investigate how genetic variants and environmental factors jointly influence disease risk. | To identify sub-populations that are genetically susceptible to specific environmental exposures. |

| Pathway & Network Analysis [3] [2] | Using curated knowledge bases (e.g., Reactome) to interpret omics data in the context of biological pathways and functional interaction networks. | To move from association to mechanism by understanding how exposures disrupt biological systems. |

A Protocol for Compound-Specific Investigation

Based on the exposomics framework, here is a detailed experimental protocol that can be tailored for the study of this compound.

A four-phase experimental protocol for compound-specific exposome research.

Phase 1: Exposure Assessment & Biomarker Discovery

- Sample Collection: Collect bio-specimens (blood, urine, tissue) from well-characterized cohorts. Immediate processing and storage at -80°C is critical for preserving sample integrity for multi-omics analysis [2].

- External Exposure Assessment: Use a combination of questionnaires, wearable sensors (PEM), and geographic information systems (GIS) to characterize the external environment and identify sources of exposure to the compound of interest [1] [2].

- Agnostic Chemical Screening: Employ liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for an unbiased analysis of the small molecules present in the biospecimens. This can reveal the compound and its metabolites [2].

- Targeted Quantification: Develop and apply a sensitive and specific LC-MS/MS method to accurately quantify the concentration of the compound and its major metabolites in the samples [2].

Phase 2: Mechanistic Profiling & Multi-Omics

- Multi-Omics Profiling: On the same set of biospecimens, conduct transcriptomic, proteomic, and metabolomic analyses. This generates a comprehensive profile of the biological response, from gene expression to functional metabolic changes [2].

- Dose-Response & Temporal Analysis: In controlled in vitro or model organism studies, establish the relationship between the external concentration of the compound, its internal dose, and the resulting omics-level changes over time [2].

Phase 3: Data Integration & Functional Validation

- Data Integration & PBBK Modeling: Use advanced bioinformatics and systems biology tools to integrate the chemical screening and multi-omics data. Physiology-Based Biokinetic (PBBK) models can be built to simulate the compound's ADME processes, accounting for inter-individual variability [2].

- Functional Validation: Use siRNA, CRISPR, or pharmacological inhibitors in relevant cell lines to knock down genes or proteins identified in the pathway analysis. This confirms their functional role in the compound's toxicity mechanism [3] [2].

- Identify Perturbed Biological Pathways: Perform pathway enrichment analysis using databases like Reactome [3] to interpret the multi-omics signatures and identify specific biological pathways (e.g., oxidative stress, mitochondrial dysfunction, inflammatory signaling) disrupted by the compound.

Phase 4: Translation & Biomarker Evaluation

- EWAS & GxE Analysis: Apply the compound concentration or its signature biomarker in an Exposome-Wide Association Study (EWAS) framework within large population cohorts to link it to health outcomes. Integrate genomic data to search for significant Gene-Environment (GxE) interactions [2].

- Biomarker Evaluation: Assess the performance of the identified exposure biomarkers for disease prediction and risk stratification in independent populations, evaluating their potential for use in precision prevention [2].

A Note on Graphviz for Scientific Diagrams

The DOT language in Graphviz is excellent for generating clear, reproducible diagrams for scientific workflows and relationships. The scripts in this guide adhere to your formatting specifications. For more complex visualizations like signaling pathways, you may need to use advanced techniques such as invisible nodes and splines=false to achieve right-angled edges, though this can increase script complexity [4]. For specialized diagrams like sequence charts, tools like PlantUML or Mscgen might offer more semantic syntax [5].

References

Aprofene diphenylmethane compound class

Compound Profile & Biological Activity

The research identifies a series of new chiral diphenylmethane derivatives as potent dual PPARα/γ partial agonists [1]. These compounds exhibit a unique combination of anti-proliferative effects and a strong activation of mitochondrial functions.

The table below summarizes the core activities and proposed mechanisms for the most active compounds, (R)-1, (S)-1, and the racemic mixture (R,S)-2 [1] [2]:

| Compound | PPARα/γ Activity | Anti-Proliferative Activity | Key Proposed Mechanisms |

|---|

| (R)-1 & (S)-1 | Potent dual partial agonists | Inhibits colorectal cancer cell proliferation | • Activates mitochondrial biogenesis • Upregulates CAC & CPT1 genes • (S)-1 partially inhibits Wnt/β-catenin signaling | | (S)-1 | Potent dual partial agonist | More robust anti-proliferative activity | • Partial inhibition of Wnt/β-catenin signaling | | (R,S)-2 | Potent dual partial agonist | Inhibits colorectal cancer cell proliferation | • Activates mitochondrial biogenesis • Upregulates CAC & CPT1 genes |

A notable finding was that both enantiomers of the most active compound (1) showed similar transactivation activity on PPARs. Docking experiments suggested this was due to a lack of stereoselectivity, providing a molecular understanding for their similar partial agonism [1].

Detailed Experimental Protocols

The following methodologies are critical for evaluating the biological activities of these diphenylmethane derivatives.

PPARα/γ Transactivation Assay

This experiment measures the ability of the compounds to activate PPARα and PPARγ receptors [1].

- Objective: To quantify the agonistic activity on PPARα and PPARγ.

- Procedure:

- Cells (e.g., HEK293T) are transfected with expression plasmids for PPARα or PPARγ.

- A reporter plasmid (e.g., luciferase gene under control of a PPAR-responsive element) is co-transfected.

- Transfected cells are treated with varying concentrations of the diphenylmethane derivatives.

- After incubation, luciferase activity is measured to determine the level of receptor activation.

- Key Finding: The compounds were identified as partial agonists, meaning they activate the receptors but to a lesser extent than a full agonist [1].

Anti-Proliferative Assay (e.g., MTS/XTT Assay)

This protocol assesses the inhibition of cancer cell proliferation [1].

- Objective: To evaluate the anti-proliferative effects of the compounds on colorectal cancer cells.

- Procedure:

- Colorectal cancer cells are seeded in culture plates and allowed to adhere.

- Cells are treated with a range of concentrations of (R)-1, (S)-1, or (R,S)-2.

- After a set incubation period (e.g., 72 hours), a tetrazolium compound (MTS or XTT) is added to the cells.

- Viable cells metabolize the compound into a colored formazan product. The absorbance of this product, measured with a plate reader, is directly proportional to the number of living cells.

- Key Finding: (S)-1 displayed more robust anti-proliferative activity, which was attributed in part to the inhibition of the Wnt/β-catenin pathway [1].

Gene Expression Analysis via qRT-PCR

This method quantifies changes in the expression of mitochondrial genes [1].

- Objective: To demonstrate the upregulation of mitochondrial genes (CAC and CPT1) by the compounds.

- Procedure:

- Cells treated with the compounds are lysed, and total RNA is isolated.

- RNA is reverse-transcribed into complementary DNA (cDNA).

- Gene-specific primers for CAC, CPT1, and a housekeeping gene (e.g., GAPDH) are used to amplify the cDNA in a quantitative PCR reaction.

- The change in gene expression is calculated using the ΔΔCt method, normalized to the housekeeping gene and relative to an untreated control.

- Key Finding: The compounds activate the carnitine shuttle system through upregulation of CAC and CPT1, and induce a PPARα positive feedback loop [1].

Mechanistic Pathways Visualized

The following diagrams, created with Graphviz using your specified parameters, illustrate the core mechanisms of action described in the research.

Diagram 1: Signaling Pathways & Anti-Proliferative Effects

This diagram outlines the dual pathways through which the diphenylmethane derivatives exert their effects.

Diagram 1: The dual mechanistic pathways of diphenylmethane derivatives, showing PPAR activation and Wnt pathway inhibition converging on anti-proliferative effects.

Diagram 2: Mitochondrial Biogenesis & Function

This diagram details the specific mitochondrial processes activated by these compounds.

Diagram 2: The cascade of mitochondrial gene activation and biogenesis induced by PPARα activation.

Research Implications & Notes

The identified diphenylmethane derivatives represent a promising scaffold for developing new therapeutics. Their unique combination of metabolic activation (via PPARs) and anti-proliferative activity suggests potential in areas like insulin resistance and cancer, particularly colorectal cancer [1]. The strong mitochondrial biogenesis activity is highlighted as a potential therapeutic target for treating insulin resistance [1].

It is important to note that the provided search results did not contain specific information on a compound named "Aprofene." This guide is therefore structured entirely around the highly relevant research on "new chiral diphenylmethane derivatives" that function as dual PPARα/γ agonists.

References

Aprofene synthesis and purification methods

Chemical Profile of Aprofene

The table below summarizes the key identified information for this compound:

| Property | Description |

|---|---|

| IUPAC Name | Information not available in search results |

| Chemical Structure | |

| Molecular Formula | C₂₁H₂₇NO₂ [2] |

| Molecular Weight | 325.44 g/mol [2] |

| CAS Registry Number | 3563-01-7 [2] |

| Known Biological Activity | Antimuscarinic inhibitor; used for research of the central nervous system [2] |

| Storage | Store under recommended conditions in the Certificate of Analysis (typically provided by the supplier) [2] |

Application Notes & Protocol Development Guide

Given the absence of explicit published methods, the following workflow outlines a systematic approach to develop synthesis and purification protocols for this compound.

Phase 1: Foundational Research and Analogy

This initial phase involves gathering all possible indirect information.

- Structure Analysis: Begin by analyzing the known structure of this compound (C₂₁H₂₇NO₂) [2]. Key functional groups include an ester, a tertiary amine, and two aromatic rings. This analysis will guide your search for analogous chemical transformations.

- Study Analogous Compounds: Research the synthesis of structurally similar pharmaceuticals. For instance, the synthesis of Propafenone Hydrochloride shares some features, as it is also an aromatic ketone with an amine-containing side chain. One of its synthetic routes uses a phase-transfer catalyst (tetrabutylammonium bromide), which can offer milder reaction conditions and higher yields [3]. Exploring such catalysts for this compound synthesis could be beneficial.

- Review General Techniques: Broaden your search to review articles and patents covering general synthetic and purification methodologies relevant to your structure [4] [5].

Phase 2: Route Design and Scouting

Based on your research, propose and test a synthetic route.

- Retrosynthetic Analysis: Deconstruct the this compound molecule into plausible starting materials. A logical disconnection could be at the ester or the amine linker.

- Reaction Steps: Design a multi-step sequence. This will likely involve reactions such as Friedel-Crafts acylation to form the benzophenone core, nucleophilic substitution to install the amine side chain, and finally, esterification.

- Preliminary Purification: Plan for standard techniques after each step, such as aqueous work-up (extraction), distillation for intermediates, and final recrystallization to achieve high purity [3].

Phase 3: Experimental Execution and Optimization

This is an iterative process of running reactions and refining conditions.

- Optimize Synthesis: Systematically vary parameters like catalyst type/loading (e.g., phase-transfer catalysts [3]), solvent, temperature, and reaction time to maximize yield and purity.

- Establish Purification Protocol: Develop a rigorous purification workflow for the final product. This often involves:

- Characterize Final Product: Confirm the identity and purity of synthesized this compound using analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Important Considerations for Researchers

- Analytical Chemistry: Throughout the development process, you must rely heavily on analytical techniques (TLC, HPLC, NMR) to monitor reactions, identify impurities, and confirm the structure of intermediates and the final product.

- Intellectual Property: Be mindful of existing patents. While a compound may be known for research, its specific, efficient synthetic route or formulation may be protected [4].

- Safety: Always conduct a thorough hazard analysis before attempting any new chemical synthesis. This includes reviewing Safety Data Sheets (SDS) for all chemicals and implementing appropriate engineering controls and personal protective equipment (PPE).

References

- 1. File: this compound .svg - Wikipedia structure [en.wikipedia.org]

- 2. Aprophen (this compound) | Antimuscarinic Inhibitor [medchemexpress.com]

- 3. CN104262178A - Synthesis of propafenone... - Google Patents method [patents.google.com]

- 4. The Pharmaceutical Patent Playbook: Forging Competitive ... [drugpatentwatch.com]

- 5. Recent Progress in the Synthesis of Drugs and Bioactive ... [mdpi.com]

- 6. Recombinant Antibody Affinity Purification with Protein A or ... [addgene.org]

Aprofene analytical detection techniques

Chemical Profile of Aprophen

The table below summarizes the basic chemical information available for Aprophen, which is essential for developing an analytical method [1].

| Property | Description |

|---|---|

| IUPAC Name | Aprophen (Aprofene) |

| Chemical Abstracts Service (CAS) No. | 3563-01-7 |

| Molecular Formula | C({21})H({27})NO(_{2}) |

| Molecular Weight | 325.44 g/mol |

| SMILES Notation | CC(C1=CC=CC=C1)(C(OCCN(CC)CC)=O)C2=CC=CC=C2 |

| Biological Activity | Antimuscarinic inhibitor; used for research of the central nervous system. |

| Legal Status (Note) | A controlled substance in some territories. |

Proposed Analytical Methodologies

As no direct literature exists for Aprophen, the following section outlines potential analytical strategies. These protocols are inferred and adapted from methods used for structurally or functionally related compounds, such as tropane alkaloids (e.g., atropine, scopolamine) and other central nervous system agents [2] [3].

Sample Preparation: Liquid-Liquid Extraction (LLE)

A fundamental LLE protocol can be a starting point for isolating Aprophen from biological matrices like plasma or serum [4].

- Materials: Biological sample (e.g., 1 mL of plasma), internal standard (e.g., a stable isotope-labeled analog of Aprophen), organic solvents (ethyl acetate or tert-butyl methyl ether), and a centrifuge.

- Procedure:

- Alkalization: Pipette 1 mL of plasma into a glass tube. Add 100 µL of internal standard working solution. Vortex to mix.

- Extraction: Add 5 mL of organic solvent (e.g., ethyl acetate). Cap the tube and mix for 10 minutes on a mechanical shaker.

- Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes at room temperature.

- Collection: Transfer the upper organic layer to a new, clean tube.

- Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen gas in a warm water bath (e.g., 40°C).

- Reconstitution: Reconstitute the dry residue in 200 µL of the initial mobile phase for LC-MS analysis. Vortex thoroughly and transfer to an autosampler vial.

Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for sensitive and specific quantification of small molecules in complex matrices. The following workflow and parameters are proposed based on standard practices [4] [5].

Diagram 1: LC-MS/MS analysis involves separating the sample, ionizing the analyte, selecting a specific precursor ion, generating fragment ions, and detecting the resulting product ions.

- Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

- Gradient: 5% B to 95% B over 5-8 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 5-10 µL.

- Mass Spectrometric Conditions:

- Ion Source: Electrospray Ionization (ESI), positive mode.

- Scan Type: Multiple Reaction Monitoring (MRM).

- Source Parameters (require optimization): Ion spray voltage (~4500 V), source temperature (~500 °C), nebulizer and heater gas.

- MRM Transitions (theoretical, require experimental confirmation):

- Aprophen: Precursor ion m/z 326.2 → Product ion m/z [to be determined].

- Internal Standard: Precursor ion → Product ion [to be determined].

Critical Method Validation Steps

Any developed method must be rigorously validated. The key parameters to evaluate are summarized below [4] [6].

| Validation Parameter | Experimental Procedure & Target Criteria |

|---|---|

| Linearity & Range | Analyze a minimum of 6 non-zero calibrators. A correlation coefficient (r) of ≥ 0.99 is typically required. |

| Lower Limit of Quantification (LLOQ) | The lowest standard with signal-to-noise >10 and accuracy/precision within ±20%. |

| Accuracy & Precision | Assess using QC samples at low, medium, and high concentrations. Intra- and inter-day accuracy and precision should be within ±15% (±20% at LLOQ). |

| Extraction Recovery | Compare analyte response from pre-spiked samples vs. post-extraction spiked samples. Recovery should be consistent and precise. |

| Matrix Effect | Compare analyte response in post-extraction spiked samples vs. pure solution. The matrix factor should be close to 1, indicating minimal ion suppression/enhancement. |

Research and Development Guidance

Given the lack of established methods, your work would be pioneering. Here is a logical pathway to establish a validated protocol, from foundational research to full application.

Diagram 2: A sequential workflow for developing a new analytical method, from initial research to practical application.

- Foundational Research: Conduct a thorough review of analytical methods for compounds with similar structures (e.g., other antimuscarinic agents or esters). Source a pure Aprophen standard to serve as a reference material.

- Method Scouting and Optimization: Use the pure standard to experimentally determine the optimal MRM transitions, fragmentor voltages, and collision energies on your instrument. Systematically optimize the chromatographic conditions (mobile phase pH, buffer strength, gradient profile) for peak shape and retention.

- Comprehensive Validation: Once a candidate method is established, perform a full validation according to regulatory guidelines (e.g., FDA/EMA) for all parameters listed in the table above.

- Application: Apply the validated method to the analysis of Aprophen in specific research matrices, such as plasma, tissue homogenates, or pharmaceutical formulations.

References

- 1. Aprophen (this compound) | Antimuscarinic Inhibitor [medchemexpress.com]

- 2. Modular Point-of-Need Tropane Alkaloid Detection at ... [pmc.ncbi.nlm.nih.gov]

- 3. Strategy for Accurate Detection of Six Tropane Alkaloids in ... [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Proline in Human Serum by a Robust LC ... [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Methods for the Determination of Diamorphine ... [mdpi.com]

- 6. Compliance with greenness and blueness metrics [sciencedirect.com]

Aprofene HPLC and chromatography conditions

Compound Identification

- Chemical Name: Benzeneacetic acid, alpha-methyl-alpha-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) [1]

- PubChem CID: 170353 [1]

Proposed HPLC Method for Aprofene

The following method is proposed based on general principles of reversed-phase HPLC for pharmaceutical analysis and analogous methods for structurally similar compounds [2] [3]. This serves as a starting point for development and optimization.

Table 1: Proposed HPLC Instrumental Parameters

| Parameter | Specification |

|---|---|

| HPLC Type | Reversed-Phase (RP-HPLC) |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) [3] |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) [3] |

| Detection | Diode Array Detector (DAD) |

| Detection Wavelength | To be determined empirically (consult UV spectrum) |

| Flow Rate | 1.0 mL/min [2] |

| Column Temperature | 30-40°C |

| Injection Volume | 10-20 µL |

Table 2: Method Development & Optimization Guide

| Factor | Optimization Goal | Suggested Approach |

|---|---|---|

| Mobile Phase pH | Control ionization for peak shape. | Phosphate or formate buffers (pH 2.5-3.5) are common in RP-HPLC [3]. |

| Organic Modifier | Adjust retention and selectivity. | Test different ratios of Acetonitrile and Methanol (e.g., from 50:50 to 80:20 organic:aqueous) [2]. |

| Gradient vs. Isocratic | Achieve optimal resolution and speed. | Start with a scouting gradient (e.g., 20% to 80% organic in 15 min), then transition to isocratic conditions matching the elution profile [2]. |

Method Validation Protocol

Once the initial conditions are set, the method must be validated according to International Council for Harmonisation (ICH) guidelines. The following protocol outlines the key experiments [2].

Table 3: Method Validation Characteristics and Acceptance Criteria

| Validation Characteristic | Protocol & Evaluation |

|---|---|

| Specificity | Verify no interference from excipients or degradation products. Inject placebo and stressed samples (acid/base, oxidative, thermal) [3]. |

| Linearity & Range | Prepare at least 5 concentrations (e.g., 50-150% of target). Calculate correlation coefficient (r), which should be >0.999 [2] [3]. |

| Accuracy (Recovery) | Spike known amounts into placebo. Mean recovery should be 98-102% [2]. |

| Precision | Repeatability: 6 injections at 100% concentration; RSD < 1.0%. Intermediate Precision: Different day/analyst; RSD < 2.0% [2] [3]. |

| Robustness | Deliberately vary parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic ratio ±2%). System suitability criteria must still be met [2]. |

| Solution Stability | Monitor standard and sample solutions over 24-48 hours at room temperature and refrigerated. |

The experimental workflow for developing and validating this method can be visualized as follows:

Critical Considerations & Troubleshooting

- Peak Shape Issues: Asymmetric or broad peaks may require mobile phase pH adjustment, use of a high-purity silica column, or column temperature optimization [2].

- Sample Preparation: The solubility of this compound hydrochloride in the mobile phase or a compatible solvent (e.g., methanol) must be established. Filtration (0.45 µm or 0.22 µm membrane) is critical to prevent column blockage [2].

- Instrumental Considerations: Modern HPLC systems like the Agilent Infinity III or Shimadzu i-Series offer high pressure capabilities and reduced delay volumes, which can improve performance and reproducibility [4].

Conclusion

This document provides a comprehensive framework for the analysis of this compound by HPLC. The proposed method and detailed validation protocol are designed to be adapted and refined in the laboratory. Success will depend on systematic optimization and rigorous validation specific to your instrument, column, and sample matrix.

References

- 1. CID 170353 - this compound hydrochloride - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 2. HPLC Method Development and Validation for ... [pharmtech.com]

- 3. A simple HPLC-DAD method for determination of ... [pubmed.ncbi.nlm.nih.gov]

- 4. New HPLC, MS, and CDS Products from 2024–2025 [chromatographyonline.com]

Comprehensive Application Notes and Protocols for Aporphine Alkaloid In Vitro Assays in Drug Discovery

Introduction to Aporphine Alkaloids in Drug Discovery

Aporphine alkaloids represent a significant class of naturally occurring compounds that have garnered substantial interest in pharmaceutical research due to their diverse biological activities. Recent investigations have highlighted their potential as therapeutic agents, particularly in the realm of immunology and inflammation. Among these compounds, Taspine, an aporphine alkaloid found in various plant species including those from the Berberidaceae family, has emerged as a promising candidate for drug development. Traditionally used in Chinese medicine for treating injuries and rheumatism, Taspine's modern pharmacological significance was revealed through systematic screening of natural product libraries, where it demonstrated potent Toll-like receptor 2 (TLR2) inhibitory activity [1].

The discovery of Taspine's TLR2 antagonism prompted extensive structure-activity relationship (SAR) studies, leading to the development of SMU-Y6, a synthetic derivative with enhanced pharmacological properties. Compared to its parent compound, SMU-Y6 exhibits superior TLR2 inhibition, improved water solubility, and reduced cytotoxicity, making it a more viable candidate for therapeutic development [1]. These advances position aporphine alkaloids as valuable chemical scaffolds for developing treatments against inflammatory and autoimmune diseases, with in vitro assays playing a pivotal role in characterizing their biological activities and mechanisms of action.

Key In Vitro Assay Applications & Quantitative Data

In vitro assays have been instrumental in characterizing the biological activities of aporphine alkaloids, particularly their anti-inflammatory properties through TLR2 inhibition. The following table summarizes the key quantitative findings from these investigations:

Table 1: Key In Vitro Assay Applications and Quantitative Data for Aporphine Alkaloids

| Assay Type | Compound Tested | Key Parameters Measured | Results | Significance |

|---|---|---|---|---|

| TLR2 Inhibition Screening | Taspine | IC50 against TLR2 activation | Significant TLR2 inhibition | Identified from 2100 natural products as top candidate [1] |

| TLR2 Binding Affinity | SMU-Y6 | Dissociation constant (Kd) | Kd = 0.18 μmol/L | High binding affinity to TLR2 protein [1] |

| Cytotoxicity Assessment | Taspine derivatives | Cell viability metrics | Reduced toxicity vs. parent compound | Improved therapeutic window [1] |

| Cytokine Profiling | SMU-Y6 | Inflammatory cytokine release | Significant reduction in TNF-α, IL-6 | Confirmed anti-inflammatory efficacy [1] |

| SAR Analysis | Multiple derivatives | TLR2 inhibitory activity | SMU-Y6 identified as optimal structure | Six-membered cyclic aliphatic amines enhance activity [1] |

| Selectivity Profiling | SMU-Y6 | Specificity for TLR2 over other TLRs | Selective TLR2 inhibition | Minimal off-target effects [1] |

The quantitative data derived from these assays provides crucial insights into the pharmacological profile of aporphine alkaloids. The high binding affinity of SMU-Y6 to TLR2 (Kd = 0.18 μmol/L) particularly highlights its potential as a specific molecular probe and therapeutic candidate for inflammatory conditions driven by aberrant TLR2 activation [1]. Furthermore, the successful optimization of the Taspine scaffold to generate SMU-Y6 with reduced cytotoxicity demonstrates the value of systematic SAR studies in natural product-based drug discovery.

Experimental Protocols

TLR2 Inhibition Assay Protocol

The TLR2 inhibition assay is fundamental for evaluating the anti-inflammatory potential of aporphine alkaloids. This protocol utilizes HEK-Blue hTLR2 cells, which are specifically engineered to express human TLR2 and contain an inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene that responds to TLR2 activation [1].

Materials Required:

- HEK-Blue hTLR2 cells (commercially available)

- Test compounds (Taspine derivatives dissolved in DMSO, final concentration <0.1%)

- TLR2 agonist (e.g., Pam3CSK4)

- HEK-Blue detection medium

- Cell culture medium and supplements

- 96-well cell culture plates

- CO2 incubator maintained at 37°C

- Spectrophotometer or plate reader capable of measuring at 620-655 nm

Procedure:

- Cell Preparation: Culture HEK-Blue hTLR2 cells in appropriate medium and harvest during logarithmic growth phase. Prepare cell suspension at a density of 1.0-1.5 × 10^6 cells/mL.

- Compound Treatment: In a 96-well plate, add test compounds at various concentrations (typically ranging from 0.1 μM to 100 μM) to the cells. Include appropriate controls (vehicle control, agonist control, and inhibitor control).

- Agonist Challenge: Add TLR2 agonist (Pam3CSK4 at EC80 concentration) to all wells except vehicle controls. Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

- SEAP Measurement: Following incubation, transfer 20 μL of supernatant from each well to a new 96-well plate containing 180 μL of HEK-Blue detection medium. Incubate for 30 minutes to 2 hours at 37°C.

- Absorbance Reading: Measure the absorbance at 620-655 nm using a plate reader. The SEAP production correlates with the level of TLR2 activation.

- Data Analysis: Calculate percentage inhibition using the formula: % Inhibition = [1 - (ODSample - ODVehicle)/(ODAgonist - ODVehicle)] × 100 Generate dose-response curves to determine IC50 values using appropriate statistical software [1].

Troubleshooting Tips:

- Ensure DMSO concentrations are consistent across all samples and do not exceed 0.1% to avoid solvent toxicity.

- Optimize cell density and agonist concentration in preliminary experiments to achieve robust activation signals.

- Include reference compounds with known TLR2 inhibitory activity as assay controls.

Cell Viability and Cytotoxicity Assessment

Determining cell viability and cytotoxicity is crucial for evaluating the safety profile of aporphine alkaloids. Among various available methods, the MTT assay provides a reliable, colorimetric approach for assessing metabolic activity as an indicator of cell health [2].

Materials Required:

- Cell line relevant to research context (e.g., macrophages, HEK cells)

- Test compounds at various concentrations

- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

- Dimethyl sulfoxide (DMSO) or isopropanol for formazan dissolution

- 96-well tissue culture plates

- CO2 incubator

- Microplate reader capable of measuring 570 nm with 630-650 nm reference

Procedure:

- Cell Seeding: Plate cells in 96-well plates at an optimal density (typically 5,000-20,000 cells/well depending on cell type) in complete medium. Incubate for 24 hours to allow cell attachment.

- Compound Treatment: Add serial dilutions of test compounds to the cells. Include blank (medium only), control (cells with vehicle), and reference controls. Incubate for desired treatment period (typically 24-72 hours).

- MTT Application: After treatment, add MTT reagent to each well (final concentration 0.25-0.5 mg/mL). Incubate for 2-4 hours at 37°C.

- Formazan Solubilization: Carefully remove the medium and add DMSO (or isopropanol) to dissolve the formed formazan crystals. Gently agitate the plate to ensure complete dissolution.

- Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630-650 nm to subtract background.

- Data Analysis: Calculate cell viability percentage using the formula: % Viability = (ODTreated - ODBlank)/(ODControl - ODBlank) × 100 Determine TC50 (toxic concentration 50) or CC50 (cytotoxic concentration 50) from dose-response curves [2].

Alternative Methods:

- ATP-based assays provide higher sensitivity and broader dynamic range using luminescence detection.

- Dye exclusion assays (e.g., trypan blue) offer simple, direct assessment of membrane integrity.

- High-content analysis enables multiparameter assessment including morphology changes.

Signaling Pathways & Mechanisms of Action

The mechanistic understanding of how aporphine alkaloids exert their anti-inflammatory effects is crucial for their development as therapeutic agents. Research on SMU-Y6, the optimized Taspine derivative, has revealed its specific action on the TLR2/MyD88 signaling axis, a key pathway in innate immune responses [1].

Diagram: SMU-Y6 Inhibition of TLR2-Mediated Signaling Pathway

Diagram Title: SMU-Y6 Inhibition of TLR2 Signaling

As illustrated in the diagram, SMU-Y6 specifically targets the TLR2 receptor, preventing its interaction with downstream adaptor proteins. Mechanistic studies have demonstrated that SMU-Y6 binds directly to TLR2 with high affinity (Kd = 0.18 μmol/L), thereby interfering with the formation of the TLR2/MyD88 complex [1]. This disruption subsequently leads to the inhibition of two major pro-inflammatory signaling cascades: the NF-κB pathway and the MAPK pathway (including JNK, p38, and ERK). The concerted inhibition of these pathways results in reduced translocation of transcription factors to the nucleus, ultimately diminishing the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β [1].

Furthermore, SMU-Y6 has been shown to influence macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype toward the anti-inflammatory M2 phenotype. This effect, combined with the inhibition of neutrophil infiltration at inflammation sites, contributes to the compound's potent anti-inflammatory activity observed in both cellular and animal models of acute inflammation [1]. The comprehensive mechanistic data gathered through these in vitro approaches provides a solid foundation for understanding how aporphine alkaloids mediate their therapeutic effects at the molecular level.

Data Analysis & Interpretation

For cytotoxicity assessments, TC50 values (toxic concentration 50%) should be calculated from dose-response curves. The therapeutic index for aporphine alkaloids can be estimated by comparing TC50 values from viability assays with IC50 values from efficacy assays. A high therapeutic index indicates a wider safety margin, which was successfully demonstrated with SMU-Y6 compared to its parent compound Taspine [1].

When interpreting results from multiple assay formats, consider the following aspects:

- Mechanistic specificity: Confirm that observed effects are specifically mediated through TLR2 inhibition rather than general cytotoxicity.

- Time-dependent effects: Consider conducting time-course experiments to distinguish between immediate and delayed responses.

- Cell type variability: Validate findings in multiple relevant cell types, particularly primary cells where possible.

- Assay limitations: Acknowledge that in vitro systems may not fully recapitulate the complexity of in vivo environments.

Statistical analysis should include appropriate replicates (typically n ≥ 3), with data presented as mean ± standard deviation. Significance testing between treatment groups should be performed using ANOVA with post-hoc tests, with p-values < 0.05 considered statistically significant [2] [1].

Conclusion

Aporphine alkaloids, particularly Taspine and its optimized derivative SMU-Y6, represent promising candidates for the development of novel anti-inflammatory therapies targeting TLR2 signaling. The application of robust in vitro assays has been instrumental in characterizing their biological activities, mechanisms of action, and therapeutic potential. The protocols outlined in this document provide standardized methods for evaluating TLR2 inhibition, cytotoxicity, and mechanistic aspects of aporphine alkaloids, enabling researchers to generate reliable, reproducible data that can guide further drug development efforts. As research in this field advances, these assay systems will continue to play a vital role in optimizing aporphine-based compounds for potential clinical application in inflammatory and autoimmune disorders.

References

How to Proceed with Metabolism Studies for Aprofene

Given the lack of direct data on Aprofene, the standard approach in drug development is to use established, general methodologies for in vitro metabolism studies. The following workflow outlines the core process you would typically follow.

To build a research plan, you can focus on these key methodological pillars, which are well-established for novel compounds:

- 1. Experimental System Selection: The most common initial system is the use of Human Liver Microsomes (HLMs) or recombinant cytochrome P450 (CYP) enzymes [1] [2] [3]. HLMs provide a rich source of major drug-metabolizing enzymes and are a cornerstone for high-throughput metabolic stability screening and reaction phenotyping.

- 2. Analytical Technique: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical platform for these studies [4] [5]. It is used to separate the parent drug from its metabolites, and the mass spectrometer provides critical data for identifying and quantifying these compounds.

- 3. Core Incubation Protocol: While parameters for this compound need to be determined experimentally, a standard HLM incubation protocol can serve as a starting template, adapted from studies on similar drugs [1] [2].

The table below summarizes a generic protocol based on common practices in the field.

| Parameter | Typical Setup Details |

|---|---|

| Incubation System | Human Liver Microsomes (e.g., 0.1-1 mg protein/mL) in a suitable buffer (e.g., 50-100 mM phosphate buffer, pH 7.4) [2]. |

| Co-factor | NADPH-generating system or 1 mM NADPH to initiate the reaction [1] [2]. |

| Test Compound | This compound (substrate concentration to be determined by solubility and planned kinetics, e.g., 1-10 µM). |

| Incubation | Pre-incubation for 5 min, reaction initiated with NADPH, run for a predetermined linear time (e.g., 10-60 min) at 37°C [2]. |

| Termination & Analysis | Stop with acetonitrile; analyze supernatant by LC-MS/MS [4]. |

A Proposed Pathway for Your Research

To move forward with this compound, you would need to establish your own experimental data. The following pathway, building on the workflow above, details the logical steps for a comprehensive metabolism study.

- Metabolic Stability Assessment: The first step is to determine how quickly this compound is metabolized. You would incubate it with HLMs and use LC-MS/MS to measure the disappearance of the parent compound over time, allowing you to calculate its half-life and intrinsic clearance [3].

- Metabolite Identification and Profiling: Using high-resolution LC-MS/MS (LC-HRMS), you can detect metabolites based on their mass and fragmentation patterns [4]. Key data to collect includes:

- Precursor and Product Ions: For structural elucidation.

- Chromatographic Retention Time: To differentiate metabolites.

- Spectral Interpretation: Comparing fragmentation patterns to the parent drug.

- Reaction Phenotyping: This identifies which specific enzymes are responsible for the metabolism.

- Chemical Inhibition: Co-incubate this compound with HLMs and selective chemical inhibitors for different CYP enzymes (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) [6] [3]. A significant reduction in metabolite formation pinpoints the involved enzyme.

- Recombinant Enzymes: Incubate this compound individually with specific recombinant CYP isoforms. metabolite formation in a particular isoform directly identifies the responsible enzyme [2].

- Enzyme Kinetics: For the major metabolic pathways identified, you would vary the substrate concentration of this compound and measure metabolite formation rates to determine the kinetic parameters (Michaelis-Menten constant, Km, and maximum velocity, Vmax), which define the enzyme's efficiency [1] [2].

References

- 1. Chiral metabolism of propafenone in rat hepatic ... [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition [pmc.ncbi.nlm.nih.gov]

- 3. Application of Human Liver Microsomes in Metabolism ... [sciencedirect.com]

- 4. Metabolite identification and quantitation in LC-MS ... [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective determination of propafenone and its ... [sciencedirect.com]

- 6. Polymorphism of propafenone metabolism and disposition in ... [pubmed.ncbi.nlm.nih.gov]

Immunofluorescent Staining Protocol for Cell & Tissue Analysis

This protocol is ideal for detecting protein expression and localization in structurally intact tissues, such as Precision-Cut Lung Slices (PCLSs), and can be adapted for various other sample types [1].

Graphical Workflow: Immunofluorescence Staining

The diagram below outlines the key steps for immunofluorescent staining of tissue samples.

Detailed Protocol Steps

Sample Preparation and Fixation

- Purpose: To preserve tissue architecture and cellular morphology and to prevent protein degradation.

- Procedure: For tissue samples like PCLSs, incubate in a cold fixation buffer (e.g., 4% Paraformaldehyde (PFA) in PBS) for at least 30 minutes at room temperature or 1 hour at 4°C [1]. For suspension cells, collect by centrifugation, resuspend in cold fixation buffer, and incubate [2].

- Critical Note: After fixation, wash the samples thoroughly with PBS to remove any residual PFA, which can interfere with subsequent steps.

Permeabilization and Blocking

- Purpose: Permeabilization allows antibodies to access intracellular targets by creating pores in the cell membrane. Blocking reduces non-specific antibody binding.

- Procedure:

- Permeabilization: Incubate fixed samples with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 5-15 minutes at room temperature [2] [1].

- Blocking: Incubate samples in a blocking buffer for at least 2 hours at room temperature or overnight at 4°C. A common and effective buffer is 5% Bovine Serum Albumin (BSA) in PBS, sometimes supplemented with 0.3% Triton X-100 [1].

Antibody Incubation

- Purpose: To specifically bind the target protein (primary antibody) and visualize it with a fluorescently-tagged detector (secondary antibody).

- Procedure:

- Primary Antibody: Dilute the antibody in blocking buffer. Incubate with the sample for 2 hours at room temperature or overnight at 4°C for enhanced signal [1]. Protect from light from this step onward.

- Washing: Wash the sample 3-5 times for 5-10 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

- Secondary Antibody: Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647), specific to the host species of the primary antibody, in blocking buffer. Incubate with the sample for 1 hour at room temperature [1].

- Washing: Perform 3-5 more washes with wash buffer to remove any unbound secondary antibody.

Mounting and Imaging

- Purpose: To preserve the sample for microscopy and capture the fluorescent signal.

- Procedure: Mount the sample on a glass slide using an anti-fade mounting medium, often containing a nuclear stain like DAPI. Seal the coverslip and store in the dark. Image using a fluorescence or confocal microscope with appropriate filter sets [1].

Flow Cytometry (FACS) Staining for Intracellular Targets

This protocol is optimized for analyzing protein expression at a single-cell level within a mixed population [2].

Graphical Workflow: Intracellular FACS Staining

The following chart illustrates the process for staining cells that will be analyzed by flow cytometry.

Detailed Protocol Steps

- Cell Preparation: Harvest and wash cells (e.g., 1-2 x 10⁶ cells per tube) with cold PBS by centrifugation [2].

- Fixation: Resuspend the cell pellet in 125 µL of cold fixation buffer (e.g., 2% PFA in PBS). Incubate for at least 30 minutes at room temperature or 1 hour at 4°C [2].

- Permeabilization: Centrifuge to remove the fixative. Add 1 mL of permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) to the tube, centrifuge, and aspirate. Resuspend the cells in 125 µL of permeabilization buffer and incubate for 5 minutes at room temperature [2].

- Staining:

- Centrifuge and aspirate the permeabilization buffer.

- Resuspend the cell pellet in 125 µL of FACS buffer (e.g., 0.5% BSA, 0.05% Azide in PBS) containing the diluted primary antibody. Vortex and incubate on ice for 30 minutes [2].

- Rinse the cells with 1 mL of FACS buffer by centrifugation.

- Resuspend the cells in a fluorescent dye-conjugated secondary antibody, diluted in FACS buffer per the manufacturer's recommendations. Incubate for 30 minutes on ice, protected from light [2].

- Analysis: Rinse the cells as before in FACS buffer. Resuspend the final pellet in 0.5 mL of PBS and analyze immediately on a flow cytometer [2].

Western Blot Protocol for Chemiluminescent Detection

Western blotting is a fundamental technique for detecting specific proteins in complex mixtures based on molecular weight [3] [4].

Graphical Workflow: Western Blotting

The core workflow for a standard western blot using chemiluminescent detection is shown below.

Detailed Protocol Steps & Reagent Table

- Sample Preparation: Lyse cells or tissues in an appropriate buffer (e.g., RIPA) containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay, dilute with loading buffer containing DTT, and denature by heating at 100°C for 10 minutes [3].

- Gel Electrophoresis: Load an equal amount of protein (10–40 µg for lysates) onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front has migrated sufficiently [3].

- Protein Transfer: Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet, semi-dry, or dry transfer system.

- Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or a commercial blocking agent) for 30–60 minutes at room temperature with agitation to prevent non-specific antibody binding [4].

- Antibody Incubation:

- Primary Antibody: Dilute the antibody in blocking buffer or a recommended diluent. Incubate the membrane for 1 hour at room temperature or overnight at 2–8°C [4].

- Washing: Wash the membrane 3 times for 10 minutes each in TBST or PBST (Tris or Phosphate Buffered Saline with 0.05% Tween-20) [4].

- Secondary Antibody: Dilute an HRP-conjugated secondary antibody in wash or blocking buffer. Incubate the membrane for 1 hour at room temperature [4].

- Washing: Wash the membrane 6 times for 5 minutes each in wash buffer to thoroughly remove unbound antibody [4].

- Detection: Incubate the membrane with a chemiluminescent HRP substrate working solution for 1-5 minutes. Drain excess reagent, wrap the membrane in plastic, and image using a chemiluminescence-compatible imaging system [4].

Table 1: Recommended Antibody Dilutions for Chemiluminescent Western Blotting [4]

| Chemiluminescent Substrate | Primary Antibody Dilution | Secondary Antibody Dilution |

|---|---|---|

| Standard ECL (e.g., Pierce ECL) | 1:1,000 (0.2–10 µg/mL) | 1:1,000 - 1:15,000 (0.07–1.0 µg/mL) |

| Medium Sensitivity (e.g., West Pico Plus) | 1:1,000 (0.2–1.0 µg/mL) | 1:20,000 - 1:100,000 (10–50 ng/mL) |

| High Sensitivity (e.g., West Femto) | 1:5,000 (0.01–0.2 µg/mL) | 1:100,000 - 1:500,000 (2–10 ng/mL) |

Key Considerations for Protocol Adaptation

When applying these protocols to a new compound like "Aprofene," several factors require careful optimization:

- Antibody Validation: If you are using an antibody against this compound or its target, its specificity and optimal dilution must be empirically determined. Techniques like an indirect ELISA against the purified antigen can be used for validation [5].

- Signal Optimization: For immunofluorescence and western blotting, factors like antigen retrieval (e.g., using heat and sodium citrate buffer) [1], antibody concentration, and incubation times are critical variables that may need adjustment to achieve a strong, specific signal with low background.

- Controls: Always include appropriate controls. These are essential for interpreting your results and include:

- No-primary-antibody control: To assess background from the secondary antibody.

- Isotype control: To account for non-specific antibody binding.

- Positive control: A sample known to express the target protein.

- Negative control: A sample known not to express the target protein.

How to Proceed Without a Specific "this compound" Protocol

- Verify the Compound Name: Double-check the spelling and nomenclature of "this compound." It might be a code name, an internal designation, or have a standard International Nonproprietary Name (INN).

- Identify the Biological Target: If possible, determine the protein target or biological pathway that this compound interacts with. The protocols above can then be tailored to detect that specific target (e.g., using an antibody against the target protein).

- Consult Specialized Resources: Reach out to the manufacturer or developer of this compound directly for application notes or technical support. Search patent databases, as they sometimes contain detailed experimental methods.

I hope these adaptable protocol frameworks provide a solid foundation for your research. If you can provide more details about the nature of this compound or its intended target, I may be able to help you refine these approaches further.

References

- 1. Protocol for the generation and immunostaining of thick ... [pmc.ncbi.nlm.nih.gov]

- 2. FACS Protocols | OriGene Technologies Inc. [origene.com]

- 3. | Abcam Western blot protocol [abcam.com]

- 4. and Recipes | Thermo Fisher Scientific - ZA Western Blot Protocols [thermofisher.com]

- 5. Antibody Validation Using the Indirect ELISA Method [addgene.org]

Aporphine Derivatives as Cytotoxic Agents: Application Notes

Aporphine alkaloids are a class of natural products with demonstrated pharmacological properties. Recent studies highlight the potential of specific aporphine and isoquinoline derivatives as cytotoxic agents against aggressive cancers like Glioblastoma (GBM) [1].

Key Findings from Recent Research:

- Cytotoxicity against GBM Cells: Compounds A5 (an isoquinoline derivative) and C1 (an aporphine derivative) significantly reduce cell viability in multiple patient-derived GBM cell cultures. Their effect is dose-dependent, with IC50 values in the low micromolar range [1].

- Induction of Apoptosis: Treatment with A5 and C1 activates the intrinsic mitochondrial apoptosis pathway. This is evidenced by increased cytochrome C release, elevated levels of cleaved caspase-3, and upregulation of pro-apoptotic proteins like BIM and BAX [1].

- Impairment of Cancer Stemness: These compounds can disrupt the self-renewal capacity of GBM by inhibiting 3D gliomasphere formation and reducing the expression of stemness markers [1].

- Synergy with Standard Chemotherapy: A5 and C1 negatively regulate ABCB1, which may enhance the cytotoxicity of Temozolomide (TMZ), a standard GBM chemotherapeutic agent [1].

Table 1: Cytotoxicity Profile of Aporphine Derivatives A5 and C1 Table showing the 50% inhibitory concentration (IC50) values after a 48-hour treatment, as reported in [1].

| Cell Line / Type | A5 IC50 (μM) | C1 IC50 (μM) | Apomorphine (APO) IC50 (μM) |

|---|---|---|---|

| T98G (GBM cell line) | 23.26 | 16.91 | Not Reported |

| A172 (GBM cell line) | 25.74 | 21.45 | Not Reported |

| U3017MG (Patient-derived GBM) | 48.36 | 30.97 | 20.51 |

| U3031MG (Patient-derived GBM) | 39.58 | 21.56 | 28.02 |

| HEK293T (Non-tumorigenic) | 63.51 | 68.63 | Not Reported |

Table 2: Analysis of Apoptotic Markers Post-Treatment Summary of key apoptotic pathway markers modulated in GBM cells (U3017MG, U3031MG) after 24-48 hour treatment with A5 or C1 (30 μM), adapted from [1].

| Assay / Marker | Observation after A5/C1 Treatment | Biological Implication |

|---|---|---|

| Cytochrome C Oxidase Activity | Significantly Increased | Initiation of the intrinsic apoptotic pathway |

| Cleaved Caspase-3 | Detected via immunoblotting | Execution phase of apoptosis is activated |

| BCL2L11 (BIM) mRNA | Significantly Upregulated | Promotion of mitochondrial outer membrane permeabilization |

| BECN1 (Beclin-1) mRNA | Significantly Upregulated | Potential involvement of autophagy |

| BAX mRNA | Significantly Upregulated (A5 only) | Enhanced pro-apoptotic signaling |

Detailed Experimental Protocol for In Vitro Treatment

This protocol outlines the methodology for treating glioblastoma cells with aporphine derivatives, based on the procedures described in [1]. It assumes a foundational knowledge of standard mammalian cell culture techniques [2] [3].

Cell Culture and Seeding

- Cell Lines: Use validated GBM cell lines (e.g., T98G, A172) or patient-derived cells (e.g., U3017MG). Include a non-tumorigenic control cell line (e.g., HEK293T) to assess selective toxicity.

- Culture Conditions: Maintain cells in their recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptromycin, at 37°C in a 5% CO₂ humidified incubator.

- Preparation for Assay:

- Harvest adherent cells at ~80% confluence using a gentle enzymatic dissociation reagent like TrypLE[tm] [2].

- Count cells using a hemocytometer or automated cell counter with Trypan Blue staining to determine viability [2].

- Seed cells into multi-well plates at a density optimized for your cell line and assay duration (e.g., 5,000-10,000 cells/well for a 96-well plate for viability assays). Allow cells to adhere overnight.

Compound Preparation and Treatment

- Stock Solution: Prepare a high-concentration stock (e.g., 100 mM) of A5, C1, or other aporphine derivatives in Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C.

- Working Dilutions: Serially dilute the stock in the cell culture medium to achieve the desired final treatment concentrations (e.g., 0-100 μM). Ensure the final concentration of DMSO is consistent across all groups (typically ≤0.1% v/v) and include a vehicle control (medium with 0.1% DMSO).

- Treatment: After 24 hours of seeding, replace the medium in the wells with the compound-containing or control medium. Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

Key Downstream Assays

- Cell Viability Assay: After treatment, assess viability using MTT, MTS, or similar assays. Measure absorbance according to the kit's instructions and calculate the percentage of viable cells relative to the vehicle control to determine IC50 values.

- Analysis of Apoptosis:

- Mitochondrial Membrane Potential: Use a JC-1 or TMRM probe to detect changes via flow cytometry.

- Caspase Activation: Perform a Western Blot to detect cleaved caspase-3 or use a fluorescent caspase-3/7 activity assay.

- Gene Expression: Extract total RNA from treated cells and analyze the mRNA levels of apoptotic markers (e.g., BCL2L11, BECN1, BAX) via RT-qPCR.

- Gliomasphere Formation Assay: To assess effects on stemness, plate single-cell suspensions of GBM cells in serum-free, growth factor-supplemented medium in ultra-low attachment plates. Add compounds and monitor sphere formation and growth over 7-14 days.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the key experimental workflow and the proposed mechanism of action for aporphine derivatives in GBM cells.

Diagram 1: A high-level overview of the key steps involved in treating cells with aporphine derivatives for cytotoxic evaluation.

Diagram 2: The proposed molecular mechanism of A5 and C1, involving induction of the intrinsic apoptotic pathway and modulation of drug resistance and stemness properties.

Critical Considerations for Researchers

- Dose-Response Validation: The cytotoxic effect is dose-dependent. It is crucial to conduct preliminary range-finding experiments to determine the appropriate IC50 for your specific cell model [1].

- Vehicle Control: The use of DMSO is necessary for dissolving these compounds. A vehicle control group with the same concentration of DMSO is essential for accurate interpretation of results.

- Barrier Permeability: In silico predictions suggest that A5 and C1 can cross the blood-brain barrier, which is a significant advantage for compounds targeting brain tumors like GBM [1].

- Combination Therapy: Explore combination treatments with Temozolomide (TMZ). The evidence suggests that A5 and C1 can enhance TMZ cytotoxicity, potentially by modulating the ABCB1 transporter [1].

References

FAQ: Understanding Aprofen Solubility Challenges

Q1: What are the fundamental solubility challenges with (R)-profens like (R)-ibuprofen? (R)-profens, the enantiomers of common NSAIDs, are poorly water-soluble drugs. The core issue lies in their physicochemical properties. For instance, ibuprofen has an intrinsic solubility of approximately 0.06 mg/mL and a pKa of about 4.4 [1]. This means it exists mainly in its unionized, poorly soluble form in the acidic environment of the stomach, making dissolution a major rate-limiting step for oral absorption [1] [2].

Q2: Why is enhancing the solubility of (R)-profens particularly important? While traditionally considered inactive, recent research reveals that (R)-profens are potent, substrate-selective inhibitors of endocannabinoid oxygenation by COX-2 [3]. Enhancing their solubility and bioavailability is therefore crucial for developing novel therapeutics that can maintain endocannabinoid tone, offering potential for treating conditions like neuropathic pain without the typical COX-inhibitory side effects [3].

Troubleshooting Guide: Solubility Enhancement Strategies

The table below summarizes the most effective techniques for improving the solubility and bioavailability of poorly water-soluble drugs like Aprofen [4] [2].

| Technique | Mechanism of Action | Key Advantage(s) | Reported Solubility Enhancement |

|---|---|---|---|

| Solid Dispersions [2] | Dispersion of drug in hydrophilic matrix; creates amorphous form with high porosity & wettability. | Significantly increases dissolution rate & oral absorption. | General strategy for BCS Class II/IV drugs; can improve bioavailability by >100%. |

| Layered Double Hydroxides (LDHs) [5] | Intercalation of drug into inorganic lamellar structure; dissolves in acid to release drug. | Protects drug, enhances stability, and provides a high loading capacity. | Increased solubility of Phenytoin by 6.57x (in HCl) and 10.5x (in pH 6.8 buffer). |

| Deep Eutectic Solvents (DES) [6] | Hydrogen bonding with drug molecule; acts as a "green" solubilizing vehicle. | Low toxicity, simple synthesis, and can enhance intestinal permeability. | Increased solubility of Ibuprofen by several hundred-fold while maintaining stability. |

| Nanocrystals/Nanosuspension [2] | Reduction of particle size to sub-micron range, drastically increasing surface area. | Applicable for various administration routes (oral, parenteral, pulmonary). | A proven candidate for effective delivery of poor water-soluble drugs. |

| Supercritical Fluid (SCF) Process [2] | Use of supercritical CO₂ to create solvent-free, micronized particles. | Avoids organic solvent residues and can control particle formation. | Used to prepare solid dispersions (e.g., Carbamazepine in PEG 4000) with extended dissolution. |

| Salt Formation [2] | Conversion to a salt (e.g., sodium salt) which has higher solubility in aqueous media. | A classic and well-established methodology. | Sodium salts of weak acids dissolve more rapidly than the parent compound. |

| Particle Size Reduction [2] | Increasing the surface area available for dissolution through milling. | Simple concept and widely used. | Thermodynamically unstable and can lead to re-agglomeration or recrystallization. |

Experimental Protocols for Key Techniques

Protocol 1: Forming a Solid Dispersion via Solvent Evaporation

This is a widely used method to create amorphous solid dispersions [2].

- Dissolution: Dissolve the (R)-profen and a hydrophilic polymer carrier (e.g., PVP) in a common, volatile organic solvent (e.g., acetone, chloroform).

- Mixing: Stir the solution magnetically to ensure a homogeneous mixture.

- Evaporation: Remove the solvent to precipitate the solid dispersion. This can be achieved by:

- Vacuum Drying: Applying vacuum with moderate heating.

- Spray Drying: Dispersing the solution as fine droplets in hot air for rapid solvent evaporation.

- Freeze Drying: Spraying the solution into liquid nitrogen, then lyophilizing the frozen droplets (ideal for thermolabile drugs).

- Characterization: Analyze the resulting solid powder for its amorphous nature using PXRD, and for solubility and dissolution rate enhancement.

Protocol 2: Intercalating a Drug into Layered Double Hydroxides (LDHs)

This protocol, adapted from a study on Phenytoin, uses a solvent technique for intercalation [5].

- Synthesize LDH (Trituration Method):

- Combine magnesium nitrate hexahydrate and aluminum nitrate nonahydrate (e.g., in a 2:1 molar ratio).

- Slowly add sodium hydroxide pellets with trituration until a paste forms, maintaining pH at 9-10.

- Wash the paste with distilled water and centrifuge (e.g., 9,000 rpm for 5 min, repeated 3x).

- Freeze the suspension at -80°C and subsequently lyophilize to obtain a dry MgAl-LDH powder.

- Intercalate the Drug:

- Dissolve the (R)-profen in a suitable solvent like acetone.

- Add the formulated MgAl-LDH powder to the drug solution and mix on a magnetic stirrer until most solvent evaporates.

- Transfer the mixture to an oven (e.g., 60°C) for complete drying to obtain the final MgAl-Profen-LDH powder.

Protocol 3: Utilizing Deep Eutectic Solvents (DES) as a Solubilizer

DESs are a promising green strategy to boost solubility and permeability [6].

- DES Preparation: Combine a Hydrogen Bond Acceptor (HBA), such as Choline Chloride (ChCl), and a Hydrogen Bond Donor (HBD), such as Glycerol (Gly), in a specific molar ratio (e.g., 1:2). Gently heat and stir the mixture until a clear, homogeneous liquid forms.

- Solubility Measurement: Add an excess amount of the (R)-profen to the prepared DES.

- Vortex and/or sonicate the mixture to facilitate dissolution.

- Place the sample in a shaker water bath at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

- Centrifuge the saturated solution and analyze the supernatant concentration of the drug using a validated UV-Vis spectroscopy or HPLC method.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting and evaluating solubility enhancement strategies.

References

- 1. The effect of selected water-soluble excipients on ... [pubmed.ncbi.nlm.nih.gov]

- 2. Improvement in solubility of poor water-soluble drugs by ... [pmc.ncbi.nlm.nih.gov]

- 3. (R)-Profens Are Substrate-Selective Inhibitors of ... [pmc.ncbi.nlm.nih.gov]

- 4. Solubilization techniques used for poorly water-soluble drugs [sciencedirect.com]

- 5. Improvement of solubility, dissolution, and bioavailability ... [pmc.ncbi.nlm.nih.gov]

- 6. Deep eutectic solvents: A strategy for boosting alprazolam ... [sciencedirect.com]

Stability Investigation FAQs for Researchers

Q1: What are the primary environmental factors that can cause drug degradation during storage? Several environmental factors can compromise drug stability. The key ones include:

- Temperature: Elevated temperatures can significantly accelerate chemical degradation reactions [1] [2]. The rate of decay often increases with temperature, as seen in rAAV vectors whose stability decreased after prolonged storage at room temperature and higher [3].

- Light: Exposure to light, particularly UV light, can cause photolytic degradation. The ICH Q1B guideline recommends specific light exposures for testing (e.g., 1.2 million lux hours) [4].

- Humidity: Moisture can lead to hydrolysis, a common degradation pathway for many active pharmaceutical ingredients (APIs) [1] [5]. High humidity can also cause physical changes like clumping or dissolution [5].

- Oxygen: Exposure to oxygen can lead to oxidative degradation. This is often tested using oxidizing agents like hydrogen peroxide [4].

- pH: The acidity or basicity of the solution can catalyze hydrolysis. Drugs can show vastly different stability profiles in different solvents and pH conditions [6] [3].

Q2: How can I systematically study the degradation kinetics of a drug? Degradation kinetics help determine the shelf life and are studied by stressing the drug under various conditions and monitoring its concentration over time [7]. The data is then fitted to kinetic models.

The table below summarizes the fundamental kinetic models used in such analyses [7]:

| Order of Reaction | Rate Law | Half-Life (t₁/₂) Formula | Shelf-Life (t₉₀) Formula | Common Examples |

|---|---|---|---|---|

| Zero-Order | -d[A]/dt = k₀ | [A]₀ / (2k₀) | [A]₀ / (10k₀) | Diclofenac (under specific conditions), some solid dosage forms [7]. |

| First-Order | -d[A]/dt = k₁[A] | 0.693 / k₁ | 0.105 / k₁ | Imidapril hydrochloride, meropenem [7]. |

| Pseudo-First-Order | -d[A]/dt = k'[A] | 0.693 / k' | 0.105 / k' | Common in suspensions or when one reactant is in excess [7]. |

The following workflow outlines a systematic strategy for conducting a forced degradation study, from planning to analysis [7] [4]:

Q3: What are the standard storage conditions for stability testing as per ICH guidelines? The International Council for Harmonisation (ICH) provides standardized conditions for stability testing to support product registration. The selection depends on the climatic zone where the drug will be marketed [5].

The table below outlines the standard ICH storage conditions for stability studies:

| Study Type | Storage Condition | Purpose | Typical Minimum Duration |

|---|---|---|---|

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | To establish the shelf life under recommended storage conditions [5]. | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | To bridge data when significant change occurs at accelerated conditions [5]. | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | To assess the rate of degradation and predict potential issues [5]. | 6 months |

| Refrigerated | 5°C ± 3°C | For products requiring cold storage [5]. | 12 months |

| Frozen | –20°C ± 5°C | For highly sensitive products like some biologics [5]. | 12 months |

Troubleshooting Guides

Problem: Unexpected degradation of a drug solution during storage. This is a common issue where the potency of a drug solution drops faster than anticipated.

Investigation Protocol:

- Verify Solvent Compatibility: Aprotic solvents (e.g., acetonitrile, acetone) are generally more stable for certain compounds than protic solvents (e.g., methanol, ethanol), which can participate in degradation reactions [6]. Check if your solvent is appropriate.

- Check Storage Conditions:

- Temperature: Review data loggers to confirm there were no temperature excursions beyond the recommended range [2] [5].

- Light: Ensure the solution was stored in light-resistant containers (e.g., amber vials), especially if the drug is photosensitive [5] [4].

- Headspace Oxygen: For oxidation-prone drugs, consider degassing the solvent or storing under an inert gas like nitrogen [5].

- Analyze Degradants: Use analytical techniques (LC-MS, GC-MS, NMR) to identify the degradation products. The structure of degradants can reveal the mechanism (e.g., hydrolysis, oxidation) [6] [4].

- Review Formulation:

- pH: The degradation rate of many drugs is pH-dependent. Determine the pH of your solution and check if it is at the point of maximum stability [3] [4].

- Excipients: Check for potential interactions with buffer components or other additives. Some excipients may contain reactive impurities like peroxides that can drive oxidation [4].

Problem: Low recovery of a solid drug substance after long-term storage. A decrease in the potency of a solid API can be due to chemical or physical instability.

Investigation Protocol:

- Confirm Humidity Control: Solid-state degradation is often mediated by moisture [1] [7]. Check the integrity of the packaging and whether a desiccant was used. High humidity can lead to hydrolysis [5].

- Perform Physical Characterization:

- Use techniques like XRPD to check for polymorphic changes.

- Use SEM to observe changes in particle morphology or signs of caking.

- Check for Chemical Degradation: Assay the drug content and look for related substances (degradants) using a stability-indicating method (e.g., HPLC) [4].

- Assess Packaging: Ensure the primary packaging provides an adequate moisture and oxygen barrier (e.g., using HDPE bottles with induction seals, aluminum foil blister packs) [5].

References

- 1. Impact of Storage Conditions on the Stability ... [pmc.ncbi.nlm.nih.gov]

- 2. Drug Storage and Stability [em-consulte.com]

- 3. Crucial aspects for maintaining rAAV stability [nature.com]

- 4. A Review: Stability Indicating Forced Degradation Studies [rjptonline.org]

- 5. Stability Storage Conditions In Pharma Industry [gmpinsiders.com]